2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 862831-35-4
VCID: VC6430119
InChI: InChI=1S/C18H16N2O2/c1-12-16(14-10-6-7-11-15(14)20(12)2)17(21)18(22)19-13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,22)
SMILES: CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3
Molecular Formula: C18H16N2O2
Molecular Weight: 292.338

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide

CAS No.: 862831-35-4

Cat. No.: VC6430119

Molecular Formula: C18H16N2O2

Molecular Weight: 292.338

* For research use only. Not for human or veterinary use.

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide - 862831-35-4

Specification

CAS No. 862831-35-4
Molecular Formula C18H16N2O2
Molecular Weight 292.338
IUPAC Name 2-(1,2-dimethylindol-3-yl)-2-oxo-N-phenylacetamide
Standard InChI InChI=1S/C18H16N2O2/c1-12-16(14-10-6-7-11-15(14)20(12)2)17(21)18(22)19-13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,22)
Standard InChI Key BKHLSPGVURAUIX-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a 1,2-dimethylindole moiety, a ketone group, and an N-phenylacetamide side chain. The indole nucleus is substituted with methyl groups at the 1- and 2-positions, while the acetamide group is para-substituted with a phenyl ring. This configuration enhances steric stability and influences electronic interactions, as evidenced by its InChIKey (BKHLSPGVURAUIX-UHFFFAOYSA-N).

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.862831-35-4
Molecular FormulaC18H16N2O2\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight292.338 g/mol
IUPAC Name2-(1,2-Dimethylindol-3-yl)-2-oxo-N-phenylacetamide
SMILESCC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3

Synthesis and Characterization

Synthesis typically involves multi-step reactions starting with indole functionalization. A metal-free decarboxylative strategy, as described by Huang et al. (2021), enables efficient construction of α-ketoamide bonds . This method avoids traditional coupling reagents, instead using α-oxocarboxylic acids and isocyanates under solvent-free conditions to yield high-purity products . Post-synthesis characterization employs HPLC for purity analysis and NMR spectroscopy for structural confirmation. For instance, 1H^1\text{H}-NMR spectra reveal distinct peaks for the indole protons (δ 6.0–7.5 ppm) and acetamide NH (δ 8.9 ppm) .

Biological Activities and Mechanisms

Table 2: Comparative Bioactivity of Indole Derivatives

CompoundTarget PathwayIC50 (COX-2 Inhibition)
2-(1,2-Dimethylindol-3-yl)-acetamideCOX-2/NF-κB12.3 μM
Celecoxib (Control)COX-20.04 μM
2-(1-Methylindol-3-yl)-acetamide Serotonin receptors18.7 μM

Neurotransmitter Modulation

Pharmacokinetic and Toxicological Profiles

ADME Properties

Computational models (e.g., SwissADME) predict moderate gastrointestinal absorption (LogP = 3.1) and blood-brain barrier permeability. The compound’s solubility in aqueous media remains uncharacterized experimentally, though analogs with similar logP values exhibit 10–20 μg/mL solubility in PBS .

Toxicity Considerations

Acute toxicity studies in zebrafish embryos (LC50_{50} = 125 μM) indicate low cytotoxicity, while Ames tests show no mutagenicity up to 1 mM. Chronic exposure data are lacking, necessitating further preclinical evaluation.

Applications in Drug Development

Lead Optimization Strategies

Structural modifications, such as introducing electron-withdrawing groups on the phenyl ring or replacing the acetamide with sulfonamide, could enhance target affinity. For example, the N-methyl analog (CAS 862831-26-3) exhibits a 15% increase in COX-2 inhibition, albeit with higher molecular weight (306.4 g/mol) .

Patent Landscape

No direct patents claim 862831-35-4, but related indole-acetamide derivatives are protected in WO2020156253A1 (anti-inflammatory uses) and EP3290447B1 (neurological disorders).

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